N-[2-(diethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
N-[2-(diethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a structurally complex acetamide derivative featuring a 1-azatricyclo[6.3.1.0^{4,12}]dodecatrienone core substituted with a diethylaminoethyl group.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-3-22(4-2)9-7-20-18(25)19(26)21-15-10-13-6-5-8-23-16(24)12-14(11-15)17(13)23/h10-11H,3-9,12H2,1-2H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOAMXXTBWAWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-N’-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps, starting with the preparation of the core tricyclic structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation is common to maintain consistency and safety. Additionally, purification processes such as crystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
This compound has garnered interest in the field of medicinal chemistry due to its structural characteristics that may impart unique biological activities.
1.1 Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The azatricyclo structure is believed to enhance its interaction with biological targets involved in cancer progression .
1.2 Neuropharmacological Effects
The diethylamino group suggests potential neuroactive properties, which could be explored for developing treatments for neurological disorders. Compounds with similar structures have shown promise as neuroprotective agents .
Synthetic Applications
The unique molecular structure allows for diverse synthetic applications, particularly in the development of new chemical entities.
2.1 Synthesis of Novel Compounds
This compound can serve as a precursor in the synthesis of other biologically active molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis .
2.2 Catalytic Applications
Studies have indicated that compounds with similar frameworks can act as catalysts in specific organic reactions, potentially leading to more efficient synthetic pathways .
Case Studies
Several case studies illustrate the practical applications of N-[2-(diethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide:
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Structural Differentiation and Implications
Core Modifications
- In contrast, agrochemical acetamides like alachlor lack this complexity, instead relying on chloro and aryl groups for herbicidal activity .
- Substituent Diversity: The diethylaminoethyl group in the target compound enhances solubility in polar solvents compared to NDTDI’s methylamino group, which may improve bioavailability . C18H21N3O4 (oxolan substituent) exhibits reduced molecular weight (343.4 vs. C27H30N4O5’s furan-propenoyl-piperidine substituent introduces steric bulk (MW 490.5), which could enhance target selectivity but reduce metabolic stability .
Functional and Application-Based Comparisons
- However, NDTDI’s detection in forensic samples implies stability under analytical conditions, a trait valuable for drug design .
- Agrochemical vs. Pharmaceutical : Alachlor and related chloroacetamides act as herbicides by inhibiting fatty acid synthesis in plants. The target compound’s lack of electrophilic chlorine and presence of a hydrogen-bond-donating amide group may redirect its activity toward enzyme inhibition in mammalian systems .
Research Findings and Data Gaps
- Physicochemical Properties : Computational modeling predicts the target compound’s logP value to be ~2.5 (similar to NDTDI), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Detection Methods: LC/MS profiling, as described in marine actinomycete studies , could prioritize the target compound for bioactivity screening by identifying minor metabolites in microbial extracts.
Biological Activity
N-[2-(diethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis processes, and relevant case studies that highlight its significance in pharmacology.
Chemical Structure and Properties
The compound features a diethylamino group and an azatricyclo structure, which contributes to its biological properties. Its molecular formula is C₁₅H₁₈N₄O₂, and it has a molecular weight of approximately 290.33 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its azatricyclo structure may facilitate binding to specific targets due to conformational flexibility.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of azatricyclo compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth in vivo .
Neuroprotective Effects
The diethylamino moiety suggests potential neuroprotective effects, as compounds containing this group have been associated with improved cognitive functions and neuroprotection against oxidative stress .
Case Studies
- Antitumor Efficacy : A study examining the anticancer properties of structurally related compounds demonstrated that these compounds inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
- Neuroprotective Studies : Another research focused on the neuroprotective effects of diethylamino derivatives showed that they could reduce neuronal cell death in models of neurodegeneration by modulating oxidative stress pathways .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing diethylamine and appropriate azatricyclo precursors in a controlled reaction environment.
- Cyclization Techniques : Employing cyclization methods to form the azatricyclo framework effectively.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[2-(diethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[...]ethanediamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and cyclization. Key steps include:
- Amidation : Reacting ethanediamine derivatives with activated carboxylic acids (e.g., using coupling agents like EDC/HOBT) .
- Cyclization : Utilizing catalysts (e.g., palladium complexes) under inert atmospheres to form the azatricyclo framework. Temperature control (60–80°C) and solvent choice (DMF or THF) are critical to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the product. Yields are optimized by adjusting stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the azatricyclo structure and substituent positions. DEPT-135 helps identify CH₂ and CH₃ groups in the diethylamino moiety .
- Mass Spectrometry (HRMS) : Accurate mass determination to verify molecular formula, especially for distinguishing isomers .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients. Retention time reproducibility is critical for batch consistency .
Q. What are the stability profiles and recommended storage conditions for this compound?
- Methodological Answer :
- Stability : Susceptible to hydrolysis under acidic/basic conditions and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
- Storage : Store in amber vials at –20°C under nitrogen atmosphere. Lyophilization is recommended for long-term storage of aqueous solutions .
Advanced Research Questions
Q. How can steric hindrance from the azatricyclo core be mitigated during synthetic optimization?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
- Catalyst Design : Employ bulky ligands (e.g., BrettPhos) in palladium-catalyzed steps to reduce steric clashes .
- Microwave-Assisted Synthesis : Shorten reaction times (10–30 minutes) to minimize decomposition of sterically hindered intermediates .
Q. What computational modeling approaches are suitable for predicting biological target interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on the diethylamino group’s electrostatic interactions with active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the azatricyclo core in lipid bilayers or protein pockets .
- QSAR Models : Train models using descriptors like logP and topological polar surface area to predict absorption properties .
Q. How can contradictory data on biological activity (e.g., in vitro vs. in vivo efficacy) be resolved?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma. Compare in vitro (hepatocyte assays) and in vivo (rodent PK) data to clarify discrepancies .
- Receptor Binding Assays : Perform radioligand displacement studies (e.g., with ³H-labeled analogs) to validate target affinity across cell lines .
- Dose-Response Refinement : Use Hill slope analysis to differentiate partial agonism vs. assay interference (e.g., fluorescent artifacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
